5-chloro-6-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide
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Overview
Description
5-chloro-6-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Core: The initial step involves the synthesis of the pyridine core, which can be achieved through a condensation reaction between appropriate aldehydes and ammonia or amines under acidic conditions.
Chlorination: The pyridine core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Oxolan-3-yloxy Substitution: The oxolan-3-yloxy group is introduced via a nucleophilic substitution reaction, where the chlorinated pyridine reacts with oxolan-3-ol in the presence of a base like sodium hydride.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate with an appropriate amine, such as 2-(pyrrolidin-1-yl)pyridine-4-ylmethylamine, in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further streamline the process, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like DMF (dimethylformamide).
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 5-chloro-6-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases involving dysregulated signaling pathways. Its ability to modulate specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its versatile reactivity allows for the synthesis of a wide range of products with high added value.
Mechanism of Action
The mechanism of action of 5-chloro-6-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-6-(oxolan-3-yloxy)-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide
- 5-chloro-6-(oxolan-3-yloxy)-N-{[2-(piperidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide
- 5-chloro-6-(oxolan-3-yloxy)-N-{[2-(azepan-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide
Uniqueness
Compared to similar compounds, 5-chloro-6-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide exhibits unique properties due to the presence of the pyrrolidine ring. This structural feature can influence its binding affinity and specificity towards molecular targets, potentially enhancing its biological activity and therapeutic potential.
Properties
IUPAC Name |
5-chloro-6-(oxolan-3-yloxy)-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O3/c21-17-10-15(12-24-20(17)28-16-4-8-27-13-16)19(26)23-11-14-3-5-22-18(9-14)25-6-1-2-7-25/h3,5,9-10,12,16H,1-2,4,6-8,11,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAXDKILZYCNOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=C(N=C3)OC4CCOC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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